N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . This type of compounds often have significant biological activity and are found in many important drugs .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives can be quite diverse, depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
Benzoxazole derivatives have specific physical and chemical properties such as melting point, boiling point, and toxicity .Scientific Research Applications
Metabolism and Disposition
One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, which shares a complex structure akin to the specified benzamide derivative, illustrating the drug's metabolism, elimination pathways, and the identification of metabolites. This research provides insights into how similar compounds could be metabolized in the human body, highlighting the principal routes of metabolism involving oxidation and the significant role of fecal excretion in drug elimination (Renzulli et al., 2011).
Diagnostic Applications
Another study utilized a radiolabeled benzamide, specifically for the scintigraphic detection of melanoma metastases, showcasing a novel application of benzamide derivatives in the diagnostic field. This research underscores the potential of benzamides in imaging studies, aiding in the detection of cancerous lesions through their interaction with specific cellular components (Maffioli et al., 1994).
Pharmacokinetic Studies
Investigations into the pharmacokinetics of various compounds, including benzamide derivatives, shed light on their absorption, distribution, metabolism, and excretion characteristics in humans. For example, the study on a new antiulcer compound reveals how such research can inform the optimal therapeutic use of benzamides, determining their tolerability and dose range for effective treatment without significant side effects (Uckert et al., 1989).
Toxicology
The toxicological profile of compounds structurally related to benzamides is also of interest, with studies reporting on the toxicity and safe handling of such chemicals. For instance, the toxic effects of a pyridine derivative after inhalation exposure highlight the importance of understanding the health risks associated with exposure to these compounds, guiding safety precautions in their industrial and research applications (Tao et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)29-15-9-7-13(8-10-15)18(27)24-12-14-4-3-11-26(14)19-25-16-5-1-2-6-17(16)28-19/h1-2,5-10,14H,3-4,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTNHLIGDWCEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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